An In-depth Technical Guide to Bis-propargyl-PEG1: Structure, Properties, and Applications
An In-depth Technical Guide to Bis-propargyl-PEG1: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Bis-propargyl-PEG1, a homobifunctional linker critical to advancements in bioconjugation, materials science, and targeted protein degradation. We will delve into its core structure, physicochemical properties, and detailed experimental protocols for its synthesis and application, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).
Core Structure and Properties
Bis-propargyl-PEG1, systematically known as 1-(2-(prop-2-yn-1-yloxy)ethoxy)prop-2-yne, is a small molecule featuring a single polyethylene glycol (PEG) unit flanked by two terminal propargyl groups. This structure provides a flexible, hydrophilic spacer with reactive alkyne ends, making it an ideal tool for crosslinking molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]
Chemical Structure
The fundamental structure of Bis-propargyl-PEG1 consists of a central diethylene glycol core, providing solubility and appropriate spacing, with propargyl ethers at both termini.
Caption: Chemical structure of Bis-propargyl-PEG1.
Physicochemical and Quantitative Data
The properties of Bis-propargyl-PEG1 are summarized in the table below. This data is essential for designing experimental conditions, calculating molar equivalents, and ensuring proper storage and handling.
| Property | Value | Reference |
| IUPAC Name | 1-(2-(prop-2-yn-1-yloxy)ethoxy)prop-2-yne | N/A |
| Synonyms | Bis-propargyl-PEG1 | [1][2] |
| CAS Number | 40842-04-4 | [1] |
| Molecular Formula | C₈H₁₀O₂ | N/A |
| Molecular Weight | 138.16 g/mol | N/A |
| Appearance | Liquid or solid | N/A |
| Purity | Typically ≥95% | N/A |
| Solubility | Soluble in DMSO (≥100 mg/mL), DMF, DCM. | [1] |
| Storage (Neat) | 4°C, stored under nitrogen | N/A |
| Storage (In Solvent) | -20°C for 1 month; -80°C for 6 months (under nitrogen) | [1] |
Experimental Protocols
This section details the methodologies for the synthesis of Bis-propargyl-PEG1 and its application in a typical bioconjugation reaction.
Synthesis of Bis-propargyl-PEG1
This protocol describes a general method for the synthesis of bis-propargyl ethers from the corresponding diol, adapted from a similar synthesis.
Materials:
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Diethylene glycol
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Propargyl bromide (80% in toluene)
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Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
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Anhydrous Ethanol or Dimethylformamide (DMF)
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Ethyl acetate
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Deionized water
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Magnetic stirrer and heating mantle
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Round bottom flask
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethylene glycol (1 equivalent) in anhydrous ethanol or DMF.
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Add potassium carbonate (3 equivalents) or sodium hydride (2.2 equivalents) portion-wise to the solution while stirring. If using NaH, allow the mixture to stir for 30 minutes at room temperature to form the dialkoxide.
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Cool the mixture in an ice bath and add propargyl bromide (2.5-3 equivalents) dropwise.
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After the addition is complete, remove the ice bath and heat the reaction mixture (e.g., to 60-80°C) for 3-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature and add deionized water to quench the reaction.
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Extract the aqueous layer with ethyl acetate (3x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purify the crude product by column chromatography on silica gel to obtain pure Bis-propargyl-PEG1.
Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for a bioconjugation reaction using Bis-propargyl-PEG1 to crosslink two azide-containing molecules (Molecule A-Azide and Molecule B-Azide).
Materials:
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Bis-propargyl-PEG1
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Molecule A-Azide and Molecule B-Azide
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
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Phosphate-buffered saline (PBS) or another suitable aqueous buffer
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Dimethyl sulfoxide (DMSO) for stock solutions
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Microcentrifuge tubes
Procedure:
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Prepare Stock Solutions:
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Dissolve Bis-propargyl-PEG1 in DMSO to a concentration of 10 mM.
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Dissolve Molecule A-Azide and Molecule B-Azide in a suitable buffer or DMSO to a concentration of 10 mM.
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Prepare a 50 mM stock solution of CuSO₄ in deionized water.
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Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare this solution fresh).
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Prepare a 50 mM stock solution of THPTA ligand in deionized water.
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-
Reaction Setup:
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In a microcentrifuge tube, add Molecule A-Azide (1 equivalent) and Molecule B-Azide (1 equivalent) to the reaction buffer.
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Add Bis-propargyl-PEG1 (0.5 equivalents for a 1:2:1 molar ratio of A:linker:B).
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In a separate tube, premix the CuSO₄ solution (0.1 equivalents) and the THPTA ligand solution (0.5 equivalents). Let it stand for 2-3 minutes.
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Add the CuSO₄/THPTA complex to the main reaction tube.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1-2 equivalents).
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-
Reaction and Purification:
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Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.
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Once the reaction is complete, the resulting conjugate can be purified using methods appropriate for the conjugated molecules, such as size-exclusion chromatography (SEC), reversed-phase HPLC, or affinity chromatography.
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Signaling Pathways and Experimental Workflows
Bis-propargyl-PEG1 is a foundational component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.
The PROTAC Mechanism
The workflow below illustrates the catalytic mechanism of a PROTAC molecule. The linker, often synthesized using components like Bis-propargyl-PEG1, is crucial for orienting the POI and E3 ligase to form a stable ternary complex, which is a prerequisite for ubiquitination and subsequent degradation.
Caption: The catalytic cycle of a PROTAC for targeted protein degradation.
PROTAC Synthesis Workflow
The synthesis of a PROTAC is a multi-step process. When using a homobifunctional linker like Bis-propargyl-PEG1, a sequential click chemistry approach is employed.
Caption: Workflow for PROTAC synthesis using a homobifunctional alkyne linker.
This guide provides the fundamental knowledge required for the effective use of Bis-propargyl-PEG1 in research and development. Its simple structure, combined with the efficiency of click chemistry, ensures its continued relevance in the creation of complex molecular architectures.
